(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone
Description
BenchChem offers high-quality (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-16-21(32-22(25-16)18-6-4-3-5-7-18)23(31)29-14-12-28(13-15-29)19-8-9-20(27-26-19)30-11-10-24-17(30)2/h3-11H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVOBTVLCHTAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or allosteric sites, thereby modulating the activity of the target.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases.
Biological Activity
The compound (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Chemical Formula : C21H24N6O2
- Molecular Weight : 392.4543 g/mol
- CAS Number : 1396752-12-7
- SMILES Notation : CC(C(=O)N1CCN(CC1)c1ccc(nn1)n1ccnc1C)Oc1ccccc1
Structural Features
The compound features several key structural motifs:
- A piperazine ring , which is known for enhancing bioavailability and pharmacokinetic properties.
- A thiazole moiety , which has been associated with various biological activities, including anticancer and antimicrobial effects.
- An imidazole-pyridazine linkage , contributing to its potential as a bioactive agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. The thiazole ring has shown significant cytotoxic activity against various cancer cell lines, including:
- IC50 values indicating potency against cancer cells, often in the low micromolar range (e.g., <10 µM) .
Case Study: Thiazole Derivatives
A study demonstrated that thiazole derivatives exhibit potent anticancer activity due to their ability to induce apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring significantly enhances this activity .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to the one have shown effectiveness against a range of bacterial strains, indicating potential use as antibacterial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Key observations include:
- The position and nature of substituents on the thiazole and phenyl rings significantly influence potency.
- Electron-withdrawing groups tend to enhance activity by stabilizing reactive intermediates during biological interactions .
Inhibition Studies
Inhibition studies targeting specific enzymes have revealed that compounds with similar structures can inhibit key pathways involved in cancer progression. For example, derivatives were tested against cyclin-dependent kinases (CDKs), showing promising results in selectively inhibiting CDK4 and CDK6 .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.2 | |
| Compound B | Antimicrobial | 8.3 | |
| Compound C | CDK Inhibitor | 12.0 |
Table 2: Structural Features and Corresponding Biological Activities
| Structural Feature | Biological Activity | Observations |
|---|---|---|
| Thiazole Ring | Anticancer | Induces apoptosis in cancer cells |
| Piperazine Linkage | Enhanced Bioavailability | Improves pharmacokinetics |
| Imidazole-Pyridazine Linkage | Potential Antimicrobial | Effective against various bacterial strains |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of 2-methyl-1H-imidazole with pyridazine derivatives, followed by piperazine coupling and thiazole ring formation. Key steps include:
- Coupling reactions : Use catalysts like palladium complexes for cross-coupling between pyridazine and imidazole moieties.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for imidazole activation and ethanol/water mixtures for crystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological approaches include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl groups on thiazole and imidazole rings) .
- FT-IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and C-N (thiazole, ~1174 cm⁻¹) stretches .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios to validate stoichiometry .
Q. What stability considerations are critical during storage?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the thiazole and imidazole rings.
- Temperature : Stability studies show decomposition >120°C; recommend storage at 4°C for long-term use .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields?
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF).
- Response surface modeling : Identify optimal conditions (e.g., 1.2 mol% catalyst, 100°C, DMF) to maximize yield (82–85%) .
- Taguchi methods : Reduce trial numbers while accounting for interactions between variables .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., imidazole protonation states) .
Q. What computational strategies predict reactivity in derivatization reactions?
- Transition state modeling : Use quantum mechanics (e.g., Gaussian) to map energy barriers for nucleophilic attacks on the pyridazine ring .
- ICReDD’s workflow : Integrate reaction path sampling with experimental feedback to prioritize viable routes (e.g., acylations vs. alkylations) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR studies : Replace the 4-methylthiazole group with halogenated or bulkier aryl groups.
- Docking simulations : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina; correlate with in vitro IC₅₀ values .
Q. What strategies address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins.
- Nanoparticle formulations : Encapsulate the compound in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance aqueous dispersion .
Q. How to scale up synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR to detect intermediates.
- Purification scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
